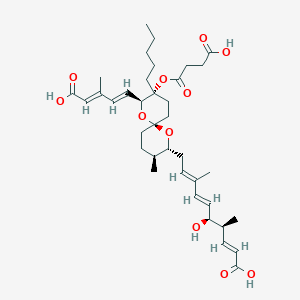

Reveromycin D

概要

説明

レベロマイシンDは、ストレプトマイセス属細菌から最初に単離された天然物です。 その化学構造はジテルペン配糖体の特徴を持ち、その興味深い生物活性により注目を集めています .

2. 製法

レベロマイシンDの合成経路は複雑な手順を伴います。工業生産方法の詳細については不明ですが、研究者はすでにラボで合成に成功しています。反応条件と中間体は、その調製に不可欠です。

準備方法

The synthetic routes for Reveromycin D involve intricate steps. While I don’t have specific details on industrial production methods, researchers have successfully synthesized it in the lab. The reaction conditions and intermediates are essential for its preparation.

化学反応の分析

レベロマイシンDは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬と条件は、その構造改変に貢献します。これらの反応から生成される主要な生成物は、その多様性を理解するために重要です。

科学的研究の応用

レベロマイシンDは、さまざまな科学分野で応用されています。

化学: 研究者はその独自の反応性を調査し、合成ビルディングブロックとして使用しています。

生物学: 細胞プロセスと相互作用し、細胞増殖とシグナル伝達経路の研究に役立ちます。

医学: 抗真菌剤としての可能性と細胞増殖への影響に焦点を当てた調査が進められています。

産業: その生物活性は、創薬および開発における応用に役立ちます。

作用機序

レベロマイシンDの効果は、分子標的と経路との相互作用に由来します。その正確なメカニズムを解明するためにはさらなる研究が必要です。しかし、EGF誘導性有糸分裂活性の阻害と抗真菌作用は、エキサイティングな可能性を示唆しています。

6. 類似化合物の比較

レベロマイシンDは際立った化合物ですが、類似した化合物も検討してみましょう。

レベロマイシンA: 異なる特性を持つ近縁体です。

レベロマイシンB: 構造的特徴を共有しますが、異なる生物活性を示します。

レベロマイシンC: レベロマイシンファミリーの別のメンバーです。

類似化合物との比較

While Reveromycin D stands out, let’s consider similar compounds:

Reveromycin A: A close relative with distinct properties.

Reveromycin B: Shares structural features but exhibits different bioactivities.

Reveromycin C: Another member of the reveromycin family.

特性

IUPAC Name |

(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOFNCHDOAZCMT-SFKKXSHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@]1(CC[C@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

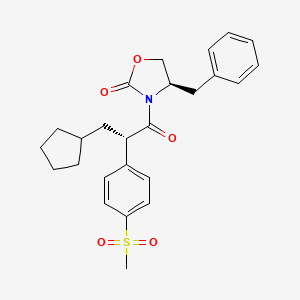

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

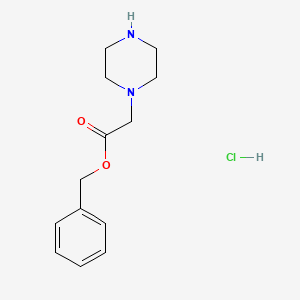

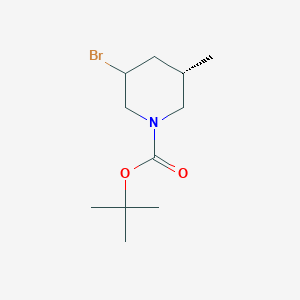

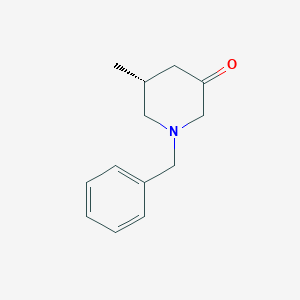

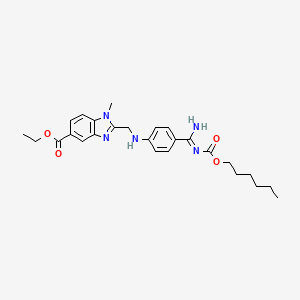

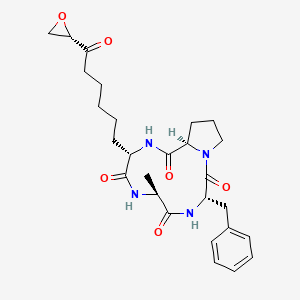

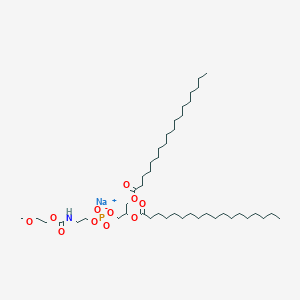

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B8091826.png)

![(3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate](/img/structure/B8091831.png)

![5-[4-(Chloromethyl)phenyl]-2-ethoxypyridine](/img/structure/B8091853.png)